5-Isopropylaminoamylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylaminoamylamine typically involves the reaction of 1,5-diaminopentane with isopropylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to ensure optimal reaction rates and yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Isopropylaminoamylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Isopropylaminoamylamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein binding studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 5-Isopropylaminoamylamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino groups. These interactions can modulate the activity of the target molecules, leading to various biological effects . The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context .
Comparison with Similar Compounds
1,5-Diaminopentane: A simple diamine with similar structural features but lacking the isopropyl group.
N-Isopropyl-1,3-diaminopropane: Another diamine with an isopropyl group but a shorter carbon chain.
Uniqueness: 5-Isopropylaminoamylamine is unique due to the presence of both the isopropyl group and the pentane chain, which confer specific chemical and physical properties that are distinct from other similar compounds . This uniqueness makes it valuable in applications requiring specific reactivity and binding characteristics.
Properties
IUPAC Name |
N'-propan-2-ylpentane-1,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2)10-7-5-3-4-6-9/h8,10H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPAJDWNIXPXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391256 | |
Record name | 5-Isopropylaminoamylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162713-22-6 | |
Record name | 5-Isopropylaminoamylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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